molecular formula C13H17BCl2O2 B1465137 2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942069-71-8

2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1465137
CAS No.: 942069-71-8
M. Wt: 287.0 g/mol
InChI Key: IJQZKLZPLSVXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dichloro-5-methylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or similar reducing agents.

Major Products

The major products formed from these reactions include various substituted phenylboronic acids, esters, and other boron-containing compounds .

Scientific Research Applications

2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

2-(3,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O2/c1-8-6-9(7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQZKLZPLSVXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942069-71-8
Record name 2-(3,4-Dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942069-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.